3-(Methylsulfanyl)-7-propionyl-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
3-(Methylsulfanyl)-7-propionyl-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0938861
InChI:
InChI=1S/C18H16N4O2S2/c1-3-14(23)22-13-7-5-4-6-12(13)15-16(19-18(25-2)21-20-15)24-17(22)11-8-9-26-10-11/h4-10,17H,3H2,1-2H3
SMILES:
CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CSC=C4
Molecular Formula:
C18H16N4O2S2
Molecular Weight:
384.5 g/mol
3-(Methylsulfanyl)-7-propionyl-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine
CAS No.:
Cat. No.: VC0938861
Molecular Formula: C18H16N4O2S2
Molecular Weight: 384.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N4O2S2 |
|---|---|
| Molecular Weight | 384.5 g/mol |
| IUPAC Name | 1-(3-methylsulfanyl-6-thiophen-3-yl-6H-[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7-yl)propan-1-one |
| Standard InChI | InChI=1S/C18H16N4O2S2/c1-3-14(23)22-13-7-5-4-6-12(13)15-16(19-18(25-2)21-20-15)24-17(22)11-8-9-26-10-11/h4-10,17H,3H2,1-2H3 |
| Standard InChI Key | YUTCRDGOMKWOBX-UHFFFAOYSA-N |
| SMILES | CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CSC=C4 |
| Canonical SMILES | CCC(=O)N1C(OC2=C(C3=CC=CC=C31)N=NC(=N2)SC)C4=CSC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator